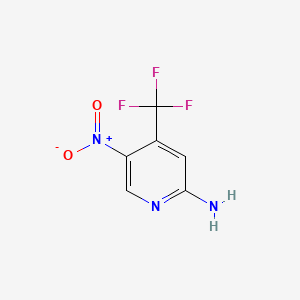

5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-5(10)11-2-4(3)12(13)14/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKWPMZRKCPVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

An In-depth Technical Guide to the Physicochemical Characterization of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Abstract

This compound represents a significant scaffold in contemporary medicinal chemistry, combining the bio-isosteric properties of a pyridine ring with the metabolic stability conferred by a trifluoromethyl group and the specific electronic characteristics of nitro and amine substituents.[1] As a novel compound of interest, a comprehensive understanding of its physicochemical properties is paramount for its advancement in any drug discovery pipeline.[2] These properties fundamentally govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.[3][]

This guide provides a robust, field-proven framework for the complete physicochemical characterization of this compound. Recognizing the limited availability of public data for this specific isomer, this document serves as a proactive, comprehensive protocol for researchers and drug development professionals. We will detail the necessary experimental methodologies, explain the scientific rationale behind procedural choices, and provide templates for data organization. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for formulation development, regulatory filings, and predicting in vivo performance.[5]

Molecular Structure and Key Identifiers

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and purity. The structural features of this compound—an electron-donating amine group, a strongly electron-withdrawing trifluoromethyl group, and a nitro group on a pyridine core—are expected to create a unique electronic and steric profile that dictates its chemical behavior.[6]

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄F₃N₃O₂ |

| Molecular Weight | 207.11 g/mol |

| CAS Number | 186409-19-0 |

| Chemical Structure |  (Image generated for illustrative purposes) (Image generated for illustrative purposes) |

Core Physicochemical Properties: Experimental Determination

A thorough investigation of a compound's physical and chemical properties is a primary step for quality control and formulation design in the pharmaceutical industry.[2] The following sections outline the gold-standard protocols for determining the most critical parameters for this active pharmaceutical ingredient (API).

Melting Point (MP)

Importance: The melting point is a crucial indicator of purity and is vital for many manufacturing processes, including hot-melt extrusion.[7] A sharp melting range typically signifies high purity, whereas a broad range may indicate the presence of impurities or polymorphism.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate MP, then reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Data Presentation:

| Parameter | Result |

| Melting Range (°C) | TBD |

| Appearance | TBD (e.g., White crystalline powder) |

| Notes | TBD (e.g., Decomposition observed) |

Solubility

Importance: Aqueous solubility is a master variable in drug development, directly influencing dissolution rate and, consequently, bioavailability for orally administered drugs.[][8] Characterizing solubility in various media is essential for selecting appropriate formulation strategies.[5]

Experimental Protocol (Thermodynamic Shake-Flask Method):

-

System Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents (e.g., water, pH 7.4 phosphate buffer, 0.1N HCl, n-octanol) in sealed vials.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration of the solute in the solution is constant.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully extract an aliquot from the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Calculate the solubility based on a standard calibration curve.

Data Presentation:

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Classification |

| Purified Water | 25 | TBD | TBD |

| pH 7.4 Buffer | 37 | TBD | TBD |

| 0.1N HCl | 37 | TBD | TBD |

| n-Octanol | 25 | TBD | TBD |

Acidity Constant (pKa)

Importance: The pKa value indicates the extent of ionization of a molecule at a given pH. This is critical as ionization state profoundly affects solubility, permeability across biological membranes, and receptor binding. For this compound, both the pyridine nitrogen and the exocyclic amine are potential sites of protonation.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

-

Instrumentation: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and an inert atmosphere (e.g., by bubbling nitrogen) to prevent dissolution of CO₂.

-

Titration: Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) to determine basic pKa values, and with a standardized base (e.g., 0.1 M NaOH) for acidic pKa values. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination from the derivative of the titration curve.

Data Presentation:

| Parameter | Value | Method |

| pKa₁ (Predicted Basic) | TBD | Potentiometric Titration |

| pKa₂ (Predicted Acidic/Basic) | TBD | Potentiometric Titration |

Spectroscopic and Structural Analysis

Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control throughout the development process. The combination of NMR, IR, and MS creates a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the exact molecular structure by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse program. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire using a standard proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are required.

-

¹⁹F NMR Acquisition: Acquire using a standard single-pulse, proton-decoupled program. The trifluoromethyl group is expected to produce a sharp singlet.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is formed.[6]

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to create a transparent pellet.[6]

-

Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Nitro (N=O) | Asymmetric/Symmetric Stretch | 1500-1570 and 1300-1370 |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1350 (strong, broad) |

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural proof.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Analysis: Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. High-resolution MS (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.

Workflow and Data Interrelation in Drug Development

The successful progression of a drug candidate relies on the logical flow of characterization activities and the synthesis of the resulting data. The physicochemical properties are not independent variables; they are interconnected and collectively determine the biopharmaceutical fate of the API.

Characterization Workflow

The following diagram illustrates the logical workflow for characterizing a novel API like this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labinsights.nl [labinsights.nl]

- 3. pharmainventor.com [pharmainventor.com]

- 5. tabletscapsules.com [tabletscapsules.com]

- 6. benchchem.com [benchchem.com]

- 7. innospk.com [innospk.com]

- 8. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 5-Nitro-4-(trifluoromethyl)pyridin-2-amine and Its Isomers: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of the chemical class of nitro-trifluoromethyl-pyridin-amines, with a primary focus on the well-documented isomer, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine . It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel therapeutic agents. This document delves into the synthesis, analytical characterization, biological significance, and safe handling of these potent chemical entities.

Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved drugs. Its utility is significantly enhanced through strategic functionalization. The incorporation of a trifluoromethyl (-CF3) group, in particular, is a widely employed strategy to modulate the physicochemical and biological properties of drug candidates.[1][2][3] The high electronegativity and metabolic stability of the C-F bond often lead to:

-

Enhanced Metabolic Stability : The -CF3 group can block sites of oxidative metabolism, increasing the drug's half-life.[2]

-

Increased Lipophilicity : This modification can improve a molecule's ability to cross biological membranes, enhancing bioavailability.[1][2]

-

Modulated pKa : The electron-withdrawing nature of the -CF3 group can alter the basicity of the pyridine nitrogen, influencing receptor binding and solubility.

-

Improved Binding Affinity : The steric and electronic properties of the -CF3 group can lead to more potent and selective interactions with biological targets.[2]

When combined with a nitro (-NO2) group, another powerful electron-withdrawing moiety, the resulting nitro-trifluoromethyl-pyridine core becomes a highly versatile platform for developing targeted therapeutics. This guide will focus on the aminopyridine variants, which serve as critical intermediates and bioactive molecules themselves, particularly in the context of oncology.

A Note on Isomer Nomenclature

The user's topic specified "5-Nitro-4-(trifluoromethyl)pyridin-2-amine". While this specific isomer is plausible, public domain data and commercial availability more prominently feature its isomers, particularly 3-Nitro-5-(trifluoromethyl)pyridin-2-amine . Due to the wealth of available data, this guide will use the latter as the primary exemplar for discussing properties, synthesis, and applications, with the understanding that the principles and methodologies are broadly applicable to other isomers within this chemical family.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. For 3-Nitro-5-(trifluoromethyl)pyridin-2-amine , these properties are well-defined.

Core Data Summary

The key quantitative data for 3-Nitro-5-(trifluoromethyl)pyridin-2-amine are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C6H4F3N3O2 | [PubChem] |

| Molecular Weight | 207.11 g/mol | [PubChem] |

| IUPAC Name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | [PubChem] |

| CAS Number | 53359-69-6 | [PubChem] |

| Canonical SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])N)C(F)(F)F | [PubChem] |

| InChI Key | LHUVKANNSWTRJI-UHFFFAOYSA-N | [PubChem] |

| XLogP3 | 1.8 | [PubChem] |

| Physical Form | Pale-yellow to Yellow-brown Solid (predicted) | [Sigma-Aldrich] |

Source: PubChem Compound Summary for CID 10608391[4], Sigma-Aldrich

Synthesis and Mechanistic Considerations

The synthesis of nitro-trifluoromethyl-pyridin-amines involves multi-step processes that require careful control of reaction conditions. While a direct, one-pot synthesis is challenging, a logical and common approach involves the construction of the substituted pyridine ring followed by functional group interconversion. Below is a representative, field-proven protocol for synthesizing a key precursor, which can then be aminated.

Representative Synthetic Workflow

The synthesis often begins with a substituted pyridinone, which is then chlorinated before amination. The chlorination step is critical as it introduces a good leaving group for subsequent nucleophilic aromatic substitution.

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol describes the conversion of the corresponding pyridinone to the chloro-derivative, a key intermediate.

Causality: Phosphorus oxychloride (POCl3) is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings (like the tautomeric form of pyridinone) into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A base like quinoline is often added to neutralize the HCl generated during the reaction.[5]

Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq).

-

Reaction: Slowly add phosphorus oxychloride (POCl3, 3.0 eq) to the flask. Then, add quinoline (0.5 eq) dropwise while stirring.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Workup: Allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by pouring it over crushed ice.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO3) solution. Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.

Step 2: Amination

The resulting 2-chloro-3-nitro-5-(trifluoromethyl)pyridine can be converted to the target 2-amino compound via nucleophilic aromatic substitution using ammonia.

Causality: The electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring, making the chlorine at the 2-position susceptible to displacement by a nucleophile like ammonia. This reaction often requires elevated temperature and pressure, typically achieved in a sealed autoclave.[6]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Protocol: Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Causality: HPLC is the gold standard for assessing the purity of small molecule drug candidates. Coupling it with a mass spectrometer allows for simultaneous confirmation of the molecular weight of the main peak and any impurities. A reversed-phase C18 column is typically effective for retaining and separating aromatic compounds of this polarity. An acidic mobile phase with a gradient of acetonitrile ensures good peak shape and elution.[7][8][9]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of ~10-50 µg/mL in a 50:50 mixture of water and acetonitrile.

-

Instrumentation: Use a UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. For 3-Nitro-5-(trifluoromethyl)pyridin-2-amine , the ¹H NMR spectrum in a solvent like CDCl3 or DMSO-d6 would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the amine protons, with chemical shifts influenced by the adjacent electron-withdrawing groups.

Application in Drug Discovery: Targeting the Androgen Receptor

Recent groundbreaking research has identified derivatives of this chemical class as potent antagonists of the Androgen Receptor (AR), a critical target in the treatment of prostate cancer.[7][12][13][14]

Mechanism of Action: Androgen Receptor Antagonism

The Androgen Receptor is a ligand-activated transcription factor.[15][16] In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to AR, causing it to translocate to the nucleus, where it activates genes responsible for tumor growth and proliferation.[13][17][18] AR antagonists work by competitively binding to the AR's ligand-binding domain, preventing androgen binding and subsequent downstream signaling. A significant challenge in prostate cancer therapy is the emergence of resistance, often through mutations in the AR that can convert antagonists into agonists.[17] Novel compounds like those derived from the 5-Nitro-pyridin-2-amine scaffold are being developed to act as "pure" antagonists that are effective against both wild-type and mutated forms of the AR.[7][12][14]

Caption: Androgen Receptor Signaling Pathway and Point of Antagonism.

Safety, Handling, and Storage

Compounds of this class should be treated as potentially hazardous and cytotoxic, requiring strict safety protocols.[12] All handling must be conducted by trained personnel in a designated laboratory area.[14]

Safe Handling Workflow

Caption: Workflow for Safe Laboratory Handling.

Key Safety Protocols

-

Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of powders or vapors.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including double chemotherapy-rated gloves, a lab coat or gown, and chemical splash goggles.[20][21]

-

Storage: Store the compound in a cool, dry, well-ventilated area, away from strong oxidizing agents. The container should be tightly sealed and clearly labeled.

-

Spill Management: In case of a spill, evacuate the area. Use a designated cytotoxic spill kit to contain and clean the spill, following institutional guidelines. Do not clean with a dry brush; wet methods are preferred to avoid aerosolizing the powder.[21]

-

Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, empty vials) as cytotoxic waste in designated, sealed containers according to institutional and local regulations.[20]

Conclusion and Future Outlook

This compound and its isomers represent a class of compounds with significant potential in modern drug discovery. The strategic placement of the nitro and trifluoromethyl groups creates a unique electronic environment that is proving highly effective for designing potent and selective enzyme inhibitors and receptor modulators. The recent success of these scaffolds in developing next-generation androgen receptor antagonists highlights their importance in overcoming drug resistance in oncology. As synthetic methodologies become more refined and our understanding of their mechanism of action deepens, we can expect to see more candidates from this chemical family progressing through the drug development pipeline, offering new hope for treating challenging diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | C6H4F3N3O2 | CID 10608391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. waters.com [waters.com]

- 8. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. kingstonhsc.ca [kingstonhsc.ca]

- 15. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 18. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. qualia-bio.com [qualia-bio.com]

- 20. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]

- 21. Cytotoxic Drug Safety [tru.ca]

An In-Depth Technical Guide to the Solubility of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Introduction: Understanding the Significance of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a nitro group, a trifluoromethyl group, and an amine group, imparts a unique combination of chemical properties. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, while the nitro and amine groups provide sites for hydrogen bonding and further chemical modification.[1] These characteristics make it a valuable building block in the synthesis of novel bioactive molecules.

A thorough understanding of the solubility of this compound is paramount for its effective utilization in drug development and chemical synthesis. Solubility data informs critical decisions in process chemistry, formulation development, and preclinical studies, directly impacting the bioavailability and efficacy of potential drug candidates. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed protocol for determining its solubility, and an analysis of the structural factors governing its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₆H₄F₃N₃O₂ | [2] |

| Molecular Weight | 207.11 g/mol | [2] |

| CAS Number | 1000152-83-9 | [2][3][4] |

| Predicted Boiling Point | 355.9 ± 42.0 °C | [2] |

| Predicted Density | 1.589 ± 0.06 g/cm³ | [2] |

| Appearance | Solid (form may vary) | N/A |

Solubility Profile: An Illustrative Overview

To date, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. For the benefit of researchers and drug development professionals, the following table provides an illustrative representation of how solubility data for this compound would be presented. The values are hypothetical but are based on the expected behavior of a molecule with its functional groups in a range of common solvents.

Disclaimer: The following data is for exemplary purposes only and should not be considered as experimentally verified values. Experimental determination is strongly recommended for any application.

Table 1: Illustrative Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Water | Polar Protic | 25 | < 0.1 |

| Ethanol | Polar Protic | 25 | 15 - 25 |

| Methanol | Polar Protic | 25 | 20 - 35 |

| Acetone | Polar Aprotic | 25 | > 100 |

| Acetonitrile | Polar Aprotic | 25 | 50 - 75 |

| Dichloromethane | Nonpolar | 25 | 30 - 50 |

| Toluene | Nonpolar | 25 | 5 - 10 |

| Hexane | Nonpolar | 25 | < 1 |

| Ethanol | Polar Protic | 40 | 30 - 45 |

| Acetonitrile | Polar Aprotic | 40 | 80 - 100 |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility.

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid state.

-

Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Seal the vials securely to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurries for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Following equilibration, remove the vials and allow them to stand briefly to let the bulk of the solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter the supernatant using a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) to remove any remaining microscopic particles.

-

-

Quantification by HPLC-UV:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered supernatant with a suitable solvent (typically the mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and standards using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for compounds of this polarity.[5]

-

The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. Given the presence of the nitroaromatic chromophore, a λmax in the range of 210-270 nm would be expected.[6]

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at λmax

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its functional groups and their interactions with the solvent.

Diagram of Solute-Solvent Interactions

Caption: Key Intermolecular Forces in Solubility.

-

Amine (-NH₂) and Nitro (-NO₂) Groups: These groups are polar and capable of acting as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor. This leads to favorable interactions with polar protic solvents like ethanol and methanol.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. The aromatic ring can engage in dipole-dipole interactions with polar aprotic solvents like acetone and acetonitrile.

-

Trifluoromethyl (-CF₃) Group: This is a highly electronegative and lipophilic group. While it does not participate in hydrogen bonding, it can have favorable van der Waals interactions with nonpolar solvents. Its strong electron-withdrawing nature also influences the overall electronic distribution of the molecule.

Based on these features, it is anticipated that this compound will exhibit its highest solubility in polar aprotic solvents like acetone or DMSO, which can effectively solvate the polar functional groups without competing for hydrogen bonds as strongly as protic solvents. Its solubility is expected to be moderate in polar protic solvents and significantly lower in nonpolar solvents like hexane.

Conclusion

While quantitative experimental data for the solubility of this compound remains to be published, this guide provides a robust framework for its determination and interpretation. By employing the detailed shake-flask protocol and understanding the key molecular interactions, researchers can generate the critical data needed to advance their work in drug discovery and chemical synthesis. The principles and methodologies outlined herein are fundamental to characterizing the physicochemical properties of novel chemical entities, ensuring a solid foundation for subsequent development activities.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitro-4-trifluoromethyl-pyridin-2-ylamine | 1000152-83-9 [amp.chemicalbook.com]

- 3. 1000152-83-9|this compound|BLD Pharm [bldpharm.com]

- 4. theclinivex.com [theclinivex.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

A Senior Application Scientist's Guide to Sourcing, Verifying, and Handling 5-Nitro-4-(trifluoromethyl)pyridin-2-amine for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

In the landscape of modern medicinal chemistry and drug discovery, the selection of foundational chemical building blocks is a critical determinant of a program's success. This compound (CAS No. 1000152-83-9) is one such pivotal intermediate. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and an amino-pyridine core, offers a versatile platform for constructing complex molecular entities.

The trifluoromethyl moiety is highly sought after in drug design for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity of molecules to their biological targets.[1] The nitro group and amino functionalities on the pyridine ring serve as reactive handles for a variety of chemical transformations, enabling chemists to build diverse compound libraries for screening. The utility of related structures as intermediates for active pharmaceutical ingredients (APIs) and agrochemicals is well-documented, underscoring the value of this chemical class.[1][2][3] Recent research has highlighted the potential of closely related 5-nitro-pyridin-2-amine derivatives as novel pure androgen receptor antagonists, pointing to direct applications in developing therapeutics for conditions like prostate cancer.[4][5][6]

This guide provides an in-depth technical framework for sourcing, verifying, and safely handling this compound, ensuring the integrity and success of your research endeavors.

Part I: Sourcing and Procurement of this compound

Procuring high-quality starting materials is the first and most crucial step in any experimental workflow. The purity and identity of your starting material will directly impact the yield, purity, and reproducibility of subsequent reactions.

Distinguishing Isomers: A Critical Note on Procurement

A common pitfall in sourcing this reagent is confusing it with its regioisomer, 5-nitro-2-(trifluoromethyl)pyridin-4-amine (CAS No. 438564-36-4). While structurally similar, the differing positions of the amino and trifluoromethyl groups lead to distinct chemical reactivity and properties. Always verify the CAS number (1000152-83-9) before purchase to ensure you are acquiring the correct molecule for your synthetic route. Several suppliers list the incorrect isomer, making this diligence essential.[7][8][9][10]

Commercial Suppliers

The following table summarizes reputable suppliers who list this compound (CAS No. 1000152-83-9). This list is not exhaustive but serves as a starting point for quotation and availability inquiries.

| Supplier | Product Name/Synonym | CAS Number | Purity (Typical) |

| Apollo Scientific | 2-Amino-5-nitro-4-(trifluoromethyl)pyridine | 1000152-83-9 | >97% |

| CymitQuimica | This compound | 1000152-83-9 | 95%+ |

| Clinivex | 2-Amino-5-nitro-4-(trifluoromethyl)pyridine | 1000152-83-9 | Reference Standard |

Procurement Workflow: A Self-Validating System

To ensure the material you receive meets the standards required for your research, a systematic procurement process is essential. This workflow is designed to be self-validating, minimizing the risk of costly errors and delays.

Caption: Procurement workflow for ensuring chemical reagent quality.

Part II: Quality Control and Analytical Verification

Even when sourced from a reputable supplier, independent verification of a starting material's identity and purity is a cornerstone of good scientific practice. This step ensures that any unexpected experimental outcomes are not due to impurities or incorrect starting materials.

Expected Analytical Data

The following table summarizes the key analytical data points for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N₃O₂ | [11] |

| Molecular Weight | 207.11 g/mol | [11] |

| Appearance | Solid (typically light yellow) | [11][12] |

| ¹H NMR | Expect signals for aromatic protons and the amine protons (NH₂). The chemical shifts will be influenced by the electron-withdrawing nitro and trifluoromethyl groups. | Theoretical |

| ¹⁹F NMR | Expect a singlet corresponding to the -CF₃ group. | Theoretical |

| Mass Spec (ESI+) | [M+H]⁺ = 208.03 | Theoretical |

Experimental Protocol: Incoming Material QC

This protocol describes a standard workflow for verifying the identity and purity of a newly received batch of this compound.

1. Sample Preparation: a. Accurately weigh ~1-2 mg of the compound. b. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. c. Prepare a separate dilute solution (~0.1 mg/mL) in an appropriate solvent (e.g., Acetonitrile or Methanol) for LC-MS analysis.

2. NMR Spectroscopy: a. Acquire a ¹H NMR spectrum. Verify the number of protons, their splitting patterns, and integration values match the expected structure. b. Acquire a ¹⁹F NMR spectrum. Confirm the presence of a single peak corresponding to the CF₃ group. c. Causality Note: The choice of DMSO-d₆ can be advantageous as the amine protons are less likely to exchange, allowing for their clear observation.

3. LC-MS (Liquid Chromatography-Mass Spectrometry): a. Inject the sample onto a suitable HPLC/UPLC system equipped with a C18 column. b. Run a gradient elution method (e.g., Water/Acetonitrile with 0.1% formic acid). c. Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer. d. Trustworthiness Check: The resulting chromatogram should show one major peak. The purity can be estimated by the area percentage of this peak. The mass spectrum associated with this peak should show the expected [M+H]⁺ ion at m/z 208.

Part III: Synthesis Considerations

While this compound is commercially available, researchers involved in process development or custom synthesis may need to consider its preparation. The synthesis of substituted amino-pyridines often involves the reaction of a halogenated pyridine precursor with an amine source.[13]

A plausible retrosynthetic analysis suggests two primary routes:

-

Nitration: Starting from 2-Amino-4-(trifluoromethyl)pyridine, a regioselective nitration would be required. This can be challenging due to the activating/deactivating effects of the existing substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): Starting from a precursor like 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine, amination via reaction with ammonia or a protected amine equivalent. This is often a more controlled and higher-yielding approach.

Generalized Synthetic Workflow (SₙAr Route)

Caption: Generalized workflow for synthesis via SₙAr.

Part IV: Safe Handling, Storage, and Disposal

While a specific Safety Data Sheet (SDS) for CAS 1000152-83-9 should always be consulted, data from closely related trifluoromethyl- and nitro-substituted pyridines provide a strong basis for establishing safe handling protocols.[12][14][15][16]

Hazard Profile

Based on analogous compounds, this compound should be treated as:

-

Harmful if swallowed, in contact with skin, or if inhaled. [14]

-

A cause of serious eye irritation. [14]

-

A potential respiratory irritant. [14]

Safe Handling and PPE

A rigorous approach to safety is non-negotiable when handling potent chemical intermediates.

Caption: Workflow for the safe handling and storage of chemical reagents.

Step-by-Step Safety Protocol

-

Engineering Controls: All manipulations involving the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation.[15] Ensure safety showers and eyewash stations are accessible.[16]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container according to local, state, and federal regulations.[12]

Conclusion

This compound is a valuable building block for researchers in drug discovery and chemical synthesis. Its successful application, however, depends on a rigorous and systematic approach to its procurement, verification, and handling. By verifying the correct isomer via its CAS number, performing independent quality control, understanding its synthetic context, and adhering to strict safety protocols, scientists can ensure the integrity of their materials and the reliability of their experimental results, ultimately accelerating the pace of discovery.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. anaxlab.com [anaxlab.com]

- 8. 5-nitro-2-(trifluoromethyl)pyridin-4-amine | 438564-36-4 | NSA56436 [biosynth.com]

- 9. 438564-36-4|5-Nitro-2-(trifluoromethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 10. 5-nitro-2-(trifluoroMethyl)pyridin-4-aMine | 438564-36-4 [chemicalbook.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 14. 1000152-83-9 Cas No. | 2-Amino-5-nitro-4-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

5-Nitro-4-(trifluoromethyl)pyridin-2-amine safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

This compound is a highly functionalized pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The unique electronic properties conferred by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, combined with the nucleophilic amino (-NH₂) moiety, make it a versatile building block. However, these same features necessitate a rigorous and informed approach to its handling and safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Physicochemical & Identification Data

Accurate identification is the foundation of chemical safety. The key identifiers and expected physicochemical properties for this compound are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 186414-25-5 | - |

| Molecular Formula | C₆H₄F₃N₃O₂ | - |

| Molecular Weight | 207.11 g/mol | Analog Data[1] |

| Appearance | Expected to be a light yellow to white crystalline solid or powder | Based on analogs[2] |

| Melting Point | Data not available; analogs range from 73°C to 190°C | Analog Data[2] |

| Solubility | Expected to be soluble in many organic solvents | General chemical principles |

| Stability | Stable under recommended storage conditions | Based on analogs[2][3] |

Comprehensive Hazard Assessment

The toxicological properties of this compound have not been fully investigated.[2][4] However, based on its chemical structure and data from analogous compounds, a clear hazard profile can be established. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory tract irritation.

GHS Classification (Anticipated)

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[5][6][7] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][5] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][5] |

The Causality of Risk: A Scientist's Perspective

Understanding why a compound is hazardous is crucial for developing a robust safety culture. The risk profile of this compound is not arbitrary; it is a direct consequence of its molecular structure.

-

Nitroaromatic System: Nitroaromatic compounds are known for their potential toxicity. They can undergo metabolic reduction to form reactive intermediates that may lead to cellular damage.

-

Aminopyridine Core: The aminopyridine structure is a common pharmacophore. While essential for its synthetic utility, it can also interact with biological systems, and some derivatives are known to be neurotoxic.

-

Trifluoromethyl Group: The -CF₃ group significantly increases the compound's lipophilicity and metabolic stability. While beneficial for drug design, this can also lead to increased bioavailability and persistence in biological systems, potentially amplifying toxic effects.

A foundational principle in laboratory safety is the Hierarchy of Controls . This framework prioritizes the most effective safety measures, with personal protective equipment (PPE) serving as the final line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

Standard Operating Procedure: Safe Handling Protocol

Adherence to a strict, validated protocol is non-negotiable. The following steps describe the standard procedure for handling this compound in a research setting.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Emergency Equipment: An operational eyewash station and safety shower must be located in the immediate vicinity of the workstation.[2][3]

Protocol for Weighing and Solution Preparation

-

Preparation: Before handling the compound, ensure all required PPE is correctly worn (see Section 5). Designate a specific area within the fume hood for the procedure.

-

Weighing:

-

Use an anti-static weigh boat or glassine paper.

-

Carefully transfer the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust. If dust is generated, gently cease operations and allow the fume hood ventilation to clear it before proceeding.

-

Close the primary stock bottle immediately after dispensing.

-

-

Dissolution:

-

Place a stir bar in the receiving flask containing the appropriate solvent.

-

Gently add the weighed solid to the solvent.

-

Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.

-

Cap the flask and allow it to stir until fully dissolved.

-

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls are primary, a robust PPE strategy is essential to mitigate the risk of direct contact.

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[6]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][6]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full coverage of the arms. Do not wear shorts or open-toed shoes in the laboratory.[2]

-

Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) must be used.[2][4]

The selection of PPE should follow a logical workflow to ensure all hazards are addressed.

Caption: A workflow for selecting appropriate PPE.

Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

| Situation | Response Protocol | Source(s) |

| Inhalation | 1. Immediately move the affected person to fresh air.[2][8] 2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] 3. Seek immediate medical attention.[3][4] | [2][3][4][8] |

| Skin Contact | 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[2][8] 2. Remove all contaminated clothing. 3. If skin irritation occurs or persists, seek medical attention.[2] | [2][8] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][8] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention from an ophthalmologist. | [2][4][8] |

| Ingestion | 1. Do NOT induce vomiting. [3] 2. Rinse the mouth thoroughly with water.[2][4] 3. Never give anything by mouth to an unconscious person.[4] 4. Call a poison control center or seek immediate medical attention.[2] | [2][3][4] |

| Fire | 1. Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4] 2. Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[4][8] 3. Firefighter PPE: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8] | [4][8] |

| Accidental Spill | 1. Evacuate: Evacuate non-essential personnel from the area.[4] 2. Ventilate: Ensure the area is well-ventilated. 3. Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.[4] 4. Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][4] 5. Decontaminate: Clean the spill area thoroughly. | [2][4] |

Storage and Disposal

Storage Conditions

Proper storage is essential for maintaining the compound's integrity and preventing accidents.

-

Location: Store in a cool, dry, and well-ventilated area.[8][9]

-

Container: Keep the container tightly closed and stored upright.[8]

-

Security: If possible, store in a locked cabinet or area to restrict access.[2][3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Waste Disposal

Chemical waste must be managed in compliance with all local, regional, and national regulations.

-

Classification: This compound should be treated as hazardous waste.

-

Procedure: Dispose of the material through a licensed professional waste disposal service.[2][4] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

-

Containers: Do not dispose of the material down the drain.[2] Dispose of contaminated packaging as unused product.[4]

References

- 1. anaxlab.com [anaxlab.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. capotchem.cn [capotchem.cn]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. aaronchem.com [aaronchem.com]

- 7. echemi.com [echemi.com]

- 8. canbipharm.com [canbipharm.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Introduction

5-Nitro-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a nitro group, a trifluoromethyl group, and an amine functionality on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational reference for its identification and characterization in a research and development setting.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₄F₃N₃O₂ Molecular Weight: 207.11 g/mol CAS Number: 1000152-83-9[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 | s | H-6 |

| ~7.0 | s | H-3 |

| ~6.5 | br s | -NH₂ |

Interpretation: The pyridine ring of this compound has two protons. The proton at the 6-position (H-6) is expected to be significantly deshielded due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing nitro group, resulting in a downfield chemical shift. The proton at the 3-position (H-3) would appear at a relatively upfield position. The amine protons (-NH₂) are expected to appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The addition of D₂O would cause the amine proton signal to disappear due to hydrogen-deuterium exchange.[3]

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~160 | s | C-2 |

| ~155 | s | C-6 |

| ~140 | q | C-4 |

| ~135 | s | C-5 |

| ~122 | q | CF₃ |

| ~110 | s | C-3 |

Interpretation: The carbon atoms in the pyridine ring will exhibit a range of chemical shifts based on their electronic environment. The carbon bearing the amino group (C-2) is expected to be the most shielded among the sp² carbons. The carbons attached to or in close proximity to the electron-withdrawing nitro and trifluoromethyl groups (C-4, C-5, and C-6) will be deshielded and appear at lower field. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretching |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group) |

| 1360 - 1290 | Strong | Symmetric NO₂ stretching |

| 1335 - 1250 | Medium | Aromatic C-N stretching |

Interpretation: The IR spectrum will be characterized by the vibrations of its key functional groups. The primary amine will show two N-H stretching bands.[4] The nitro group will exhibit strong symmetric and asymmetric stretching vibrations. The trifluoromethyl group will produce very strong C-F stretching absorptions. The pyridine ring will have characteristic C=C and C=N stretching bands.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 207.03 | [M]⁺ (Molecular ion) |

| 190.03 | [M - OH]⁺ |

| 177.03 | [M - NO]⁺ |

| 161.03 | [M - NO₂]⁺ |

| 138.04 | [M - CF₃]⁺ |

Interpretation: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 207.03, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the nitro group (as NO₂ or NO and O) and the trifluoromethyl group.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Preparation: Dissolve a small amount (<1 mg) of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound.

References

An In-depth Technical Guide to the Isomers of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of bioactive molecules.[1] When combined with a pyridine scaffold, a privileged structure in numerous pharmaceuticals and agrochemicals, the resulting trifluoromethylpyridine derivatives represent a class of compounds with significant potential.[1][2][3]

This technical guide provides a comprehensive exploration of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine and its constitutional isomers. As a Senior Application Scientist, the goal of this document is to furnish researchers and drug development professionals with a detailed understanding of the synthesis, characterization, and analytical separation of these closely related compounds. Differentiating between these isomers is critical, as subtle changes in substituent placement on the pyridine ring can lead to profound differences in biological activity, toxicity, and intellectual property positioning.

This guide will delve into the nuances of their chemical properties, provide validated experimental protocols for their synthesis and analysis, and offer insights into the causality behind experimental choices, thereby serving as a valuable resource for those working with this important class of molecules.

The Isomeric Landscape: Structural and Electronic Considerations

The focus of this guide is this compound and its key positional isomers. The relative positions of the nitro (-NO2), trifluoromethyl (-CF3), and amino (-NH2) groups on the pyridine ring dictate the electronic distribution, steric environment, and ultimately, the chemical reactivity and biological interactions of each molecule.

The primary isomers of interest are:

-

3-Nitro-5-(trifluoromethyl)pyridin-2-amine (CAS: 53359-69-6) [9][10][11][12]

-

5-Nitro-2-(trifluoromethyl)pyridin-4-amine (CAS: 438564-36-4) [13][14][15][16]

The interplay of the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethyl groups creates unique electronic signatures for each isomer, influencing their behavior in both chemical reactions and biological systems.

Synthesis of Isomeric Nitro(trifluoromethyl)pyridin-2-amines

The synthesis of these specialized pyridine derivatives often involves multi-step sequences that require careful control of reaction conditions to achieve the desired regioselectivity. Common strategies include the nitration of pre-functionalized trifluoromethylpyridines or the introduction of the trifluoromethyl group onto a nitropyridine scaffold.

General Synthetic Strategies:

Two primary approaches for the synthesis of trifluoromethylpyridines are widely employed in industrial and laboratory settings:

-

Chlorine/Fluorine Exchange: This method typically involves the fluorination of a corresponding trichloromethylpyridine precursor.[1]

-

Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[1]

The subsequent introduction of the nitro and amino groups can be achieved through established aromatic substitution and reduction methodologies.

Exemplary Synthetic Protocol: Synthesis of a 3-Nitro-5-(trifluoromethyl)pyridin-2-amine Precursor

A patented method for the synthesis of a key intermediate, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, provides a valuable illustration of the synthetic challenges and methodologies.[17]

Step 1: Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine [17]

-

In a reaction vessel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in concentrated sulfuric acid.

-

Cool the mixture to a controlled temperature.

-

Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at an elevated temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to a pH of approximately 4-5.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.[17]

1H NMR Data for 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one (400 MHz, DMSO-d6): δ 13.47 (bs, 1H), 8.95 (d, J=2.7 Hz, 1H), 8.46 (d, J=2.5 Hz, 1H).[17]

Step 2: Conversion to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine [17]

-

Treat 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5).

-

Heat the mixture for several hours.

-

After cooling, pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic phases over sodium sulfate and remove the solvent under reduced pressure to obtain 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[17]

Step 3: Reduction of the Nitro Group and Amination

The subsequent conversion to the final amine product would typically involve the reduction of the nitro group to an amino group, potentially with concurrent or subsequent amination at the 2-position. A common method for the reduction of a nitro group on a pyridine ring is catalytic hydrogenation using a catalyst such as Raney Nickel.[17]

Analytical Characterization and Separation

The unambiguous identification and separation of these isomers are paramount for quality control, regulatory submission, and the accurate interpretation of biological data. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation and quantification of isomeric mixtures. Due to the polar nature of these compounds, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be considered.

Method Development Considerations:

-

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18). The mobile phase is typically a polar mixture, such as acetonitrile and water, often with acidic modifiers like formic acid or trifluoroacetic acid to improve peak shape. In RP-HPLC, more polar compounds elute earlier.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high percentage of organic solvent. This technique is particularly well-suited for polar compounds that show poor retention in RP-HPLC.[18]

A Proposed HPLC Method for Isomer Separation:

| Parameter | Recommended Conditions | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of aromatic compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidic modifier to improve peak shape and ionization for MS detection. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic component for elution. |

| Gradient | Start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. | To achieve separation of isomers with potentially different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) | UV for general detection and MS for mass confirmation and identification. |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of isomers. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring are highly sensitive to the positions of the substituents.

Interpreting NMR Spectra of Substituted Pyridines:

-

1H NMR: The aromatic region (typically 7.0-9.0 ppm) will show distinct signals for the pyridine ring protons. The electron-withdrawing nitro and trifluoromethyl groups will generally shift the signals of nearby protons downfield (to higher ppm values), while the electron-donating amino group will cause an upfield shift.

-

13C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also significantly affected by the substituents.

-

19F NMR: The trifluoromethyl group will give a characteristic signal in the 19F NMR spectrum.

-

2D NMR Techniques: For unambiguous assignment of signals, especially in cases of signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.[21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.

Key Features in Mass Spectra:

-

Molecular Ion Peak (M+): All three isomers will have the same molecular weight (207.11 g/mol ) and will therefore show a molecular ion peak at the same m/z value.

-

Fragmentation Pattern: The fragmentation patterns, however, may differ due to the different substitution patterns, leading to unique "fingerprints" for each isomer. Common fragmentation pathways for nitropyridines can involve the loss of the nitro group (NO2) or parts of it (e.g., NO, O). The trifluoromethyl group can also be lost as a radical.[22][23]

Visualizing Methodologies

Logical Workflow for Isomer Analysis

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1000152-83-9 Cas No. | 2-Amino-5-nitro-4-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1000152-83-9|this compound|BLD Pharm [bldpharm.com]

- 7. theclinivex.com [theclinivex.com]

- 8. 2-Amino-5-nitro-4-(trifluoromethyl)pyridine (CAS No. 1000152-83-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 9. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | C6H4F3N3O2 | CID 10608391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 53359-69-6|3-Nitro-5-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 11. 2-Amino-3-nitro-5-trifluoromethylpyridine | 53359-69-6 [amp.chemicalbook.com]

- 12. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | CymitQuimica [cymitquimica.com]

- 13. anaxlab.com [anaxlab.com]

- 14. 5-nitro-2-(trifluoroMethyl)pyridin-4-aMine | 438564-36-4 [chemicalbook.com]

- 15. molcore.com [molcore.com]

- 16. 438564-36-4|5-Nitro-2-(trifluoromethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. helixchrom.com [helixchrom.com]

- 21. benchchem.com [benchchem.com]

- 22. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine

Introduction: Strategic Importance in Medicinal Chemistry

2-Amino-4-(trifluoromethyl)pyridine serves as a pivotal building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3][4] The subsequent nitration of this scaffold to produce 5-Nitro-4-(trifluoromethyl)pyridin-2-amine is a key transformation, yielding a versatile intermediate for further functionalization. This nitro-substituted aminopyridine is a precursor for compounds targeting a range of biological pathways, including its use in the development of novel androgen receptor antagonists for cancer therapy.[5]

This document provides a comprehensive, field-tested protocol for the regioselective nitration of 2-amino-4-(trifluoromethyl)pyridine. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step methodology, and outlines the critical safety procedures required for handling the potent reagents involved.

Reaction Mechanism: The Basis of Regioselectivity